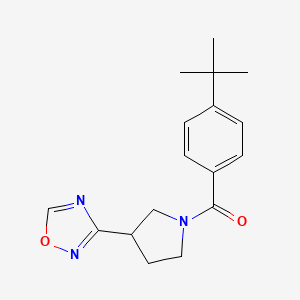
(3-(1,2,4-オキサジアゾール-3-イル)ピロリジン-1-イル)(4-(tert-ブチル)フェニル)メタノン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[1-(4-tert-butylbenzoyl)pyrrolidin-3-yl]-1,2,4-oxadiazole is a complex organic compound that features a pyrrolidine ring, a tert-butylbenzoyl group, and an oxadiazole ring
科学的研究の応用
3-[1-(4-tert-butylbenzoyl)pyrrolidin-3-yl]-1,2,4-oxadiazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials with specific properties
作用機序
Target of Action
The primary target of the compound (3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)(4-(tert-butyl)phenyl)methanone is the G-protein coupled bile acid receptor 1 (GPBAR1) . GPBAR1 has emerged as a prominent target for the treatment of metabolic and inflammatory diseases, including type 2 diabetes, obesity, and non-alcoholic steatohepatitis .
Mode of Action
(3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)(4-(tert-butyl)phenyl)methanone interacts with GPBAR1 as a non-steroidal agonist . This interaction induces the mRNA expression of the GPBAR1 target gene pro-glucagon . The compound shows high selectivity over other bile acid receptors such as FXR, LXRα, LXRβ, and PXR, and the related receptors PPARα and PPARγ .
Biochemical Pathways
The activation of GPBAR1 by (3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)(4-(tert-butyl)phenyl)methanone affects multiple metabolic pathways . In intestinal enteroendocrine L cells, it stimulates the transcription of the proglucagon gene expression and the secretion of the incretin GLP-1, thus lowering blood glucose and insulin levels while increasing insulin sensitivity . In brown adipose tissue and muscle, GPBAR1 locally stimulates thyroid hormone-mediated thermogenesis, thereby enhancing energy expenditure .
Pharmacokinetics
The study suggests that the scaffold of this compound might be exploited to achieve effective drug candidates to treat gpbar1 related disorders .
Result of Action
The molecular and cellular effects of (3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)(4-(tert-butyl)phenyl)methanone’s action include the induction of mRNA expression of the GPBAR1 target gene pro-glucagon . This leads to the secretion of the incretin GLP-1, which lowers blood glucose and insulin levels while increasing insulin sensitivity . It also stimulates thyroid hormone-mediated thermogenesis in brown adipose tissue and muscle, enhancing energy expenditure .
生化学分析
Biochemical Properties
The compound (3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)(4-(tert-butyl)phenyl)methanone has been identified as a potent agonist of the G-protein bile acid receptor 1 (GPBAR1) . This receptor has emerged as a prominent target for the treatment of metabolic and inflammatory diseases . The compound induces the mRNA expression of the GPBAR1 target gene pro-glucagon .
Cellular Effects
In cellular processes, (3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)(4-(tert-butyl)phenyl)methanone influences cell function by activating GPBAR1 . This activation stimulates the transcription of the proglucagon gene expression and the secretion of the incretin GLP-1, thus lowering blood glucose and insulin levels while increasing insulin sensitivity .
Molecular Mechanism
At the molecular level, (3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)(4-(tert-butyl)phenyl)methanone binds to GPBAR1, activating the receptor . This binding interaction involves residues Glu169, Asn93, and Tyr240 of the receptor .
準備方法
Synthetic Routes and Reaction Conditions
Common reagents used in these reactions include tert-butylbenzoyl chloride, pyrrolidine, and various oxidizing agents .
Industrial Production Methods
Industrial production methods for this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes .
化学反応の分析
Types of Reactions
3-[1-(4-tert-butylbenzoyl)pyrrolidin-3-yl]-1,2,4-oxadiazole can undergo various types of chemical reactions, including:
Oxidation: Using oxidizing agents to introduce oxygen-containing functional groups.
Reduction: Employing reducing agents to remove oxygen or add hydrogen.
Substitution: Replacing one functional group with another under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxadiazole derivatives with additional oxygen-containing groups, while reduction could produce simpler pyrrolidine derivatives .
類似化合物との比較
Similar Compounds
Pyrrolidine derivatives: Compounds with a pyrrolidine ring, such as pyrrolizines and pyrrolidine-2-one.
Oxadiazole derivatives: Compounds with an oxadiazole ring, including various substituted oxadiazoles
Uniqueness
3-[1-(4-tert-butylbenzoyl)pyrrolidin-3-yl]-1,2,4-oxadiazole is unique due to the combination of its structural elements, which confer specific chemical and biological properties. The presence of the tert-butylbenzoyl group enhances its stability and lipophilicity, while the oxadiazole ring contributes to its potential biological activities .
特性
IUPAC Name |
(4-tert-butylphenyl)-[3-(1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2/c1-17(2,3)14-6-4-12(5-7-14)16(21)20-9-8-13(10-20)15-18-11-22-19-15/h4-7,11,13H,8-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMEYYVOKINSXMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)N2CCC(C2)C3=NOC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-phenoxyacetamide](/img/structure/B2597782.png)

![2-((2-oxo-2-(piperidin-1-yl)ethyl)thio)-3-(p-tolyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2597784.png)
![2-((3-methylbenzyl)thio)-3-(4-(trifluoromethoxy)phenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2597785.png)
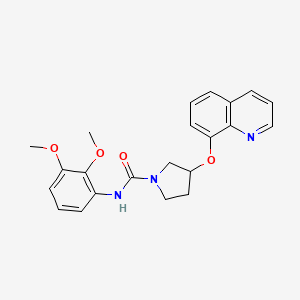
![1,3,4,12a-tetrahydro-2H-pyrido[1,2-b][1,2,5]benzothiadiazepin-12(11H)-one 6,6-dioxide](/img/structure/B2597790.png)
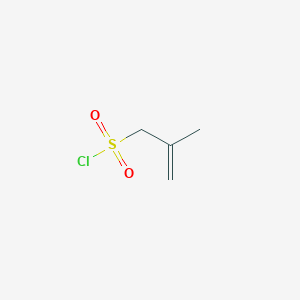
![tert-butyl N-[3-(methylamino)cyclobutyl]carbamate](/img/structure/B2597792.png)
![6-methoxy-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}-1H-indole-2-carboxamide](/img/structure/B2597795.png)
![(Z)-[(4-bromophenyl)[2-(4-chlorophenyl)cyclopropyl]methylidene]amino 3,4-dichlorobenzoate](/img/structure/B2597796.png)
![3-[(1-Cyclobutylaziridin-2-yl)methoxy]quinoline](/img/structure/B2597799.png)
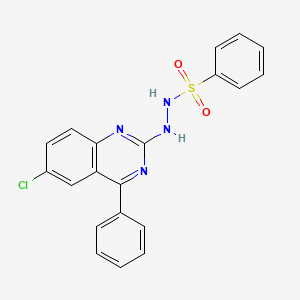
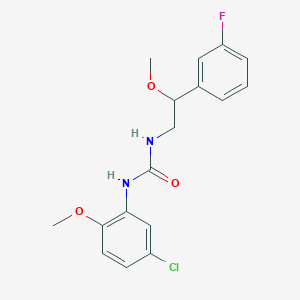
![N-[4-({4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)phenyl]-2-fluorobenzamide](/img/structure/B2597804.png)
